molecular formula C25H24N4O2 B2749723 16-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile CAS No. 307327-33-9

16-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile

Cat. No. B2749723
CAS RN: 307327-33-9
M. Wt: 412.493
InChI Key: QZZOINDCOUAPQF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple rings and functional groups. It contains an amino group attached to a 3,4-dimethoxyphenyl ethyl group, a carbonitrile group, and a large tetracyclic structure .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and require advanced organic chemistry techniques. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the amino group might be involved in acid-base reactions, the carbonitrile group might undergo nucleophilic addition reactions, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data or resources for this compound, a detailed analysis of its physical and chemical properties is not possible .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Heterocyclic Derivatives : The chemical compound has been involved in the synthesis of various heterocyclic derivatives. For example, it plays a role in the formation of derivatives like thiadiazine, imidazothiadiazole, and diazospiroundecatetraene through reactions with different substrates, highlighting its versatility in organic synthesis (Hassan et al., 2008).

  • Structural and Conformational Studies : Research has also focused on the structural and conformational aspects of compounds related to this chemical. The crystal structures of various derivatives have been studied to understand their physical and chemical properties, which is crucial for their application in different fields (Gelli et al., 1994).

Pharmacological Research

  • Anti-Hypoxia Agents : Derivatives of the compound have been explored for their potential as anti-hypoxia agents. Certain derivatives have shown significant activity in this regard, along with other pharmacological properties like anti-Parkinson and anti-convulsant activities (Swift et al., 1988).

Material Science and Dye Synthesis

  • Azo Dye Synthesis : In the field of material science, particularly in dye synthesis, compounds structurally related to this chemical have been utilized to create azo dyes. These dyes exhibit good coloration and fastness properties on different materials, indicating potential industrial applications (Sabnis & Rangnekar, 1989).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its reactivity. Without specific data or resources for this compound, a detailed analysis of its safety and hazards is not possible .

properties

IUPAC Name

16-[2-(3,4-dimethoxyphenyl)ethylamino]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-30-22-11-10-16(14-23(22)31-2)12-13-27-24-18-7-5-6-17(18)19(15-26)25-28-20-8-3-4-9-21(20)29(24)25/h3-4,8-11,14,27H,5-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZOINDCOUAPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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